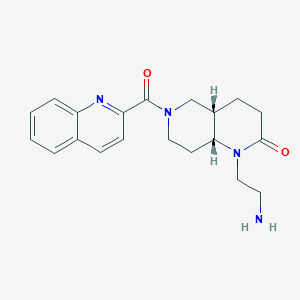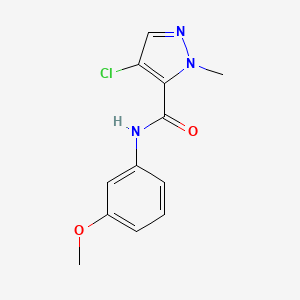![molecular formula C16H16ClN3O3 B5290397 N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5290397.png)
N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as CDPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mécanisme D'action
N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide exerts its anti-tumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. By inhibiting the activity of topoisomerase II, this compound prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of various signaling pathways involved in cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has several advantages for use in lab experiments, including its relatively low toxicity and high specificity for cancer cells. However, this compound also has limitations, including its low solubility in water and its potential to interact with other compounds in the body, which may affect its efficacy.
Orientations Futures
There are several potential future directions for research on N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other diseases, and the exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's anti-tumor and anti-inflammatory effects, which may lead to the development of more effective treatments for cancer and other diseases.
Méthodes De Synthèse
N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3,5-dimethylphenol with ethyl chloroformate, followed by the reaction of the resulting product with 2-amino-4-picoline and hydroxylamine hydrochloride. The final step involves the reaction of the intermediate product with pyridine-4-carboxylic acid to yield this compound.
Applications De Recherche Scientifique
N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and other diseases. Scientific research has shown that this compound exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-7-13(8-11(2)15(10)17)22-9-14(21)23-20-16(18)12-3-5-19-6-4-12/h3-8H,9H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPCHNYXKJPPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3-fluorophenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5290314.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290318.png)

![4-(2,6-dimethylpyridin-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]pyrimidin-2-amine](/img/structure/B5290341.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5290358.png)
![1-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5290360.png)
![6-(methoxymethyl)-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290369.png)

![N-(1-ethyl-1-methylpropyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5290376.png)
![N~2~,N~2~-dimethyl-N~1~-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pentane-1,2-diamine](/img/structure/B5290379.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5290387.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5290391.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5290392.png)
